4-methyl-5-(propan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-methyl-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)7-6(3)4-8-9-7/h4-5H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUHYSDDMJYOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α,β-Unsaturated Ketones or Alkynones with Hydrazine
One efficient method involves reacting an α,β-unsaturated ketone or alkynone bearing the desired substituents with hydrazine under reflux conditions to form the pyrazole ring.
- For example, 3-methyl-5-isopropyl-1H-pyrazole can be synthesized by refluxing a suitable alkynone (bearing methyl and isopropyl substituents) with hydrazine hydrate.
- The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl and subsequent ring closure to yield the pyrazole core.
Table 1. Typical Reaction Conditions for Alkynone-Hydrazine Cyclization
| Parameter | Condition | Notes |
|---|---|---|
| Starting material | α,β-alkynone with methyl & isopropyl substituents | Prepared or commercially available |
| Hydrazine hydrate | 1.0–1.2 equivalents | Excess may improve yield |
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Temperature | Reflux (78–85 °C) | 4–6 hours reaction time |
| Workup | Evaporation, silica gel chromatography | Purification of pyrazole |
| Yield | 27–44% (varies with method) | Method B (optimized) yields higher |
This method was reported with yields ranging from 27% to 44% depending on purification and reaction optimization.
Condensation of β-Diketones with Hydrazine
Another classical route involves the condensation of a β-diketone bearing methyl and isopropyl substituents with hydrazine to form the pyrazole ring.
- The diketone is reacted with hydrazine hydrate under reflux in ethanol or similar solvents.
- Cyclization occurs via nucleophilic attack of hydrazine on the diketone carbonyls, followed by ring closure and dehydration.
This method is widely used for preparing 3,5-disubstituted pyrazoles, including 4-methyl-5-(propan-2-yl)-1H-pyrazole analogs.
Halogenation and Subsequent Functional Group Transformations
In some synthetic sequences, pyrazole rings are first formed with substituents at positions 3 and 5, then selectively halogenated at position 4 to introduce a halogen substituent (e.g., chlorine, bromine) which can be further modified.
- For instance, N-chlorosuccinimide (NCS) can be used for chlorination at the 4-position of pyrazoles.
- Subsequent modifications, such as reduction or substitution, can tailor the substituents on the pyrazole ring.
While this is more relevant for functionalized pyrazoles, it informs potential routes to 4-substituted pyrazoles.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkynone + Hydrazine Cyclization | α,β-alkynone with methyl & isopropyl groups | Hydrazine hydrate, ethanol, reflux | 27–44 | Direct synthesis, moderate yields |
| β-Diketone + Hydrazine Condensation | β-diketone with methyl & isopropyl substituents | Hydrazine hydrate, ethanol, reflux | Variable | Classical method, widely used |
| Halogenation + Functionalization | Pyrazole intermediate | NCS or Br2 for halogenation | Good | For further derivatization at position 4 |
| Pd-Catalyzed Cross-Coupling | Pyrazole boronic esters + aryl halides | Pd(OAc)2 catalyst, acetonitrile-water | High | Advanced method for substituted pyrazoles |
Research Findings and Analytical Characterization
Synthesized 4-methyl-5-(propan-2-yl)-1H-pyrazole and analogs are characterized by standard spectral methods including:
These techniques confirm the substitution pattern and purity of the pyrazole products.
Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane, tetrahydrofuran, methanol, or ethyl acetate mixtures tailored to the compound polarity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the pyrazole to dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Scientific Applications of 4-methyl-3-(propan-2-yl)-1H-pyrazole
4-methyl-3-(propan-2-yl)-1H-pyrazole is a pyrazole derivative with several applications in scientific research, including its use as a building block in synthesizing complex molecules, its study for potential biological activities, its potential use in drug development, and its use in developing materials with specific properties.
Applications
- Building Block in Chemical Synthesis Pyrazole derivatives are used as building blocks to create more complex molecules. Pyrazoles are potent medicinal scaffolds and exhibit a full spectrum of biological activities .
- Potential Biological Activities Pyrazoles possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .
- Drug Development Pyrazoles are investigated for their potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Many pyrazole derivatives have found applications as nonsteroidal anti-inflammatory drugs .
- Material Development Pyrazoles are used in developing materials with specific properties, such as polymers and coatings.
Case Studies and Research Findings
- Anti-inflammatory Activity Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested them for anti-inflammatory activities . El-Sayed et al. synthesized a new pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited optimal anti-inflammatory activity comparable with reference drugs like diclofenac sodium and celecoxib . Nagarapu et al. synthesized a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives and found four derivatives (10a, 10e, 10f, and 10g) to be more potent at 3 h in an in vivo carrageenan-induced rat paw edema model using ibuprofen as the standard .
- Antimicrobial Activity Ragavan et al. synthesized a group of novel 1,5-diaryl pyrazoles and tested them for antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . Argade et al. reported the synthesis of pyrazole containing 2,4-disubstituted oxazol-5-one as a new class of anti-microbial compounds . Chovatia et al. reported the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them in vitro for their anti-tubercular and anti-microbial properties .
- Anticancer Activity A series of pyrazole biomolecules have been studied as anti-inflammatory and anticancer agents . For example, several trisubstituted pyrazole-containing derivatives have been prepared and assessed for ROS1 kinase inhibition . Other pyrazole derivatives have been assessed for A549 cell line inhibition and induction of apoptosis .
Mechanism of Action
The mechanism of action of 4-methyl-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Variations
Pharmacological Profiles
Thermodynamic and Physicochemical Properties
- Solubility : MPP’s dihydrochloride form enhances aqueous solubility (~50 mg/mL) compared to neutral derivatives like 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole (), which is lipophilic (logP ~2.5) due to halogen substituents .
- Stability : Derivatives with boronate esters (e.g., 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ) exhibit enhanced stability for cross-coupling reactions, critical in medicinal chemistry .
Molecular Interactions and Selectivity
- MPP : The hydroxyphenyl groups engage in hydrogen bonding with ERα’s ligand-binding domain, while the piperidinylethoxy chain occupies hydrophobic pockets, ensuring receptor specificity .
- Tetrazole Derivatives: Compounds like 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () exploit tetrazole’s metabolic stability and hydrogen-bonding capacity for prolonged activity .
Biological Activity
4-Methyl-5-(propan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a methyl group at the 4-position and an isopropyl group at the 5-position. This unique substitution pattern influences its chemical reactivity and biological activity.
The biological activity of 4-methyl-5-(propan-2-yl)-1H-pyrazole is believed to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects depend on the biological context being studied.
Antimicrobial Activity
Research indicates that 4-methyl-5-(propan-2-yl)-1H-pyrazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
4-Methyl-5-(propan-2-yl)-1H-pyrazole can be compared to other pyrazole derivatives to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-1H-pyrazole | Lacks isopropyl group | Limited antimicrobial activity |
| 1H-Pyrazole | Parent compound without substituents | Minimal biological activity |
| 5-(propan-2-yl)-1H-pyrazole | Lacks methyl group at 4-position | Reduced efficacy compared to 4-methyl variant |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-methyl-5-(propan-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example, reacting isopropyl-substituted diketones with hydrazine hydrate under acidic catalysis (e.g., acetic acid) yields the pyrazole core. Reaction optimization involves tuning solvent polarity (ethanol or THF), temperature (reflux conditions), and stoichiometric ratios to enhance regioselectivity and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography or recrystallization improves yield (typically 45–70%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this pyrazole derivative?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., methyl at C4, isopropyl at C5). Coupling constants in H NMR distinguish between pyrazole tautomers .
- XRD : Single-crystal X-ray diffraction confirms bond lengths, angles, and dihedral angles between the pyrazole ring and substituents, critical for validating computational models .
- IR : Peaks near 1600 cm confirm aromatic C=N stretching .
Q. What are the common functionalization strategies for modifying the pyrazole ring?
- Methodology : Electrophilic substitution at N1 or C3/C5 positions is feasible. For example:
- N-Alkylation : Use alkyl halides (e.g., benzyl bromide) with a base (KCO) in DMF to introduce groups at N1 .
- Halogenation : Iodine or NBS in acetic acid adds halogens to the C3/C5 positions for cross-coupling reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed using computational chemistry?
- Methodology : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, comparing the stability of intermediates in cyclocondensation reactions (e.g., hydrazine attack on diketones) identifies preferential pathways. Solvent effects (polar vs. nonpolar) are modeled using COSMO-RS to refine reaction conditions .
- Case Study : DFT analysis of 4-methyl-5-phenylpyrazole derivatives showed that electron-withdrawing groups on carbonyl precursors favor C5 substitution .
Q. How do structural modifications (e.g., halogenation, aryl groups) influence biological activity?
- Methodology :
- SAR Studies : Compare bioactivity (e.g., antimicrobial, anti-inflammatory) of halogenated analogs (e.g., 5-chloromethyl derivatives) vs. aryl-substituted variants. Use in vitro assays (MIC, COX inhibition) to correlate substituent effects .
- Data Contradictions : Conflicting bioactivity results may arise from solubility differences (e.g., iodinated derivatives require DMSO solubilization). Validate findings via dose-response curves and control experiments .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce dimerization. For example, continuous flow reactors improve heat dissipation in THF-based syntheses .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling reactions (e.g., Suzuki-Miyaura) for functionalized derivatives, minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
